N-1,3-benzodioxol-5-yl-N'-[1-(4-sec-butylphenyl)propyl]thiourea
Overview
Description
N-1,3-benzodioxol-5-yl-N'-[1-(4-sec-butylphenyl)propyl]thiourea, also known as BMT-1, is a chemical compound that has gained attention in the scientific community for its potential use in cancer treatment. BMT-1 is a thiourea derivative that has been synthesized through several methods, and its mechanism of action involves targeting cancer cells and inducing apoptosis. In
Mechanism of Action
N-1,3-benzodioxol-5-yl-N'-[1-(4-sec-butylphenyl)propyl]thiourea targets cancer cells by binding to and inhibiting the activity of heat shock protein 90 (HSP90), a chaperone protein that is essential for the stability and function of many oncogenic proteins. By inhibiting HSP90, this compound induces the degradation of these oncogenic proteins, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects on normal cells. In addition to inducing apoptosis in cancer cells, this compound has also been shown to inhibit cancer cell migration and invasion.
Advantages and Limitations for Lab Experiments
One advantage of N-1,3-benzodioxol-5-yl-N'-[1-(4-sec-butylphenyl)propyl]thiourea is its selectivity for cancer cells, which reduces the risk of off-target effects. However, this compound has also been shown to have low solubility and stability, which may limit its use in lab experiments.
Future Directions
Future research on N-1,3-benzodioxol-5-yl-N'-[1-(4-sec-butylphenyl)propyl]thiourea could focus on improving its synthesis method to increase yield and purity. In addition, further studies could investigate the potential use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Other future directions could include exploring the use of this compound in other cancer types and investigating its mechanism of action in more detail.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-N'-[1-(4-sec-butylphenyl)propyl]thiourea has been studied for its potential use in cancer treatment. In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In vivo studies have also shown promising results, with this compound inhibiting tumor growth in mice models of breast cancer and lung cancer.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-(4-butan-2-ylphenyl)propyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-4-14(3)15-6-8-16(9-7-15)18(5-2)23-21(26)22-17-10-11-19-20(12-17)25-13-24-19/h6-12,14,18H,4-5,13H2,1-3H3,(H2,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEKQRLYNKXZJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(CC)NC(=S)NC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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